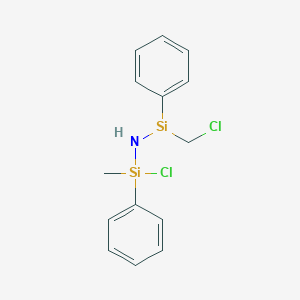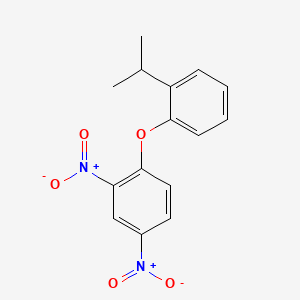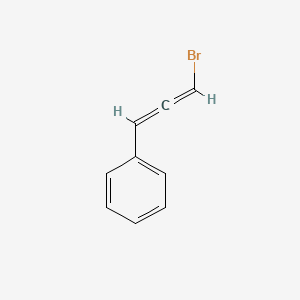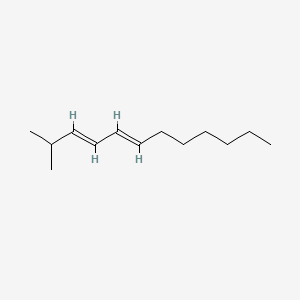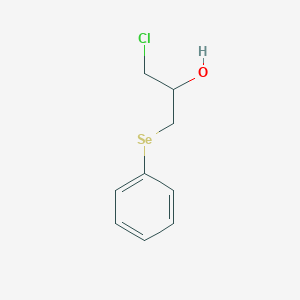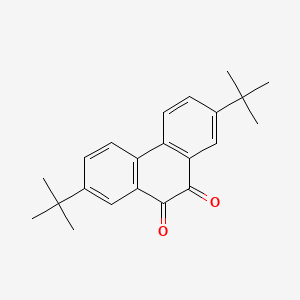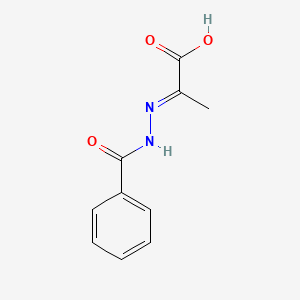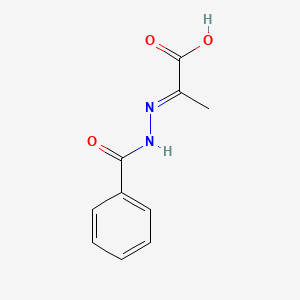
Pyruvic acid benzoylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyruvic acid benzoylhydrazone: is a chemical compound formed by the reaction of pyruvic acid with benzoylhydrazine It is a derivative of pyruvic acid, which is a key intermediate in several metabolic pathways, including glycolysis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyruvic acid benzoylhydrazone can be synthesized through the reaction of pyruvic acid with benzoylhydrazine. The reaction typically involves mixing equimolar amounts of pyruvic acid and benzoylhydrazine in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the product. The purification process may involve additional steps such as distillation and chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Pyruvic acid benzoylhydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo-compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Formation of oxo-compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzoylhydrazones.
Applications De Recherche Scientifique
Chemistry: Pyruvic acid benzoylhydrazone is used as a reagent in organic synthesis for the preparation of various hydrazone derivatives. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used as a probe to study enzyme activities and metabolic pathways. It is also used in the development of biochemical assays.
Medicine: this compound has potential applications in medicine as an antimicrobial and anticancer agent. It is being studied for its ability to inhibit the growth of various pathogens and cancer cells.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also used as an intermediate in the synthesis of various fine chemicals.
Mécanisme D'action
The mechanism of action of pyruvic acid benzoylhydrazone involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. For example, it can inhibit the activity of pyruvate dehydrogenase, leading to the accumulation of pyruvic acid and disruption of the tricarboxylic acid cycle. This inhibition can result in antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
Naloxone benzoylhydrazone: A compound with similar hydrazone structure but different pharmacological properties.
Pyruvic acid: The parent compound of pyruvic acid benzoylhydrazone, involved in various metabolic pathways.
Benzoylhydrazine: The hydrazine derivative used in the synthesis of this compound.
Uniqueness: this compound is unique due to its combined structural features of pyruvic acid and benzoylhydrazine, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
26367-16-8 |
|---|---|
Formule moléculaire |
C10H10N2O3 |
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
(2E)-2-(benzoylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C10H10N2O3/c1-7(10(14)15)11-12-9(13)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15)/b11-7+ |
Clé InChI |
MPSXVYIPEZYZCR-YRNVUSSQSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC=CC=C1)/C(=O)O |
SMILES canonique |
CC(=NNC(=O)C1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-Dihydro-4H-thieno[2,3-b]thiopyran](/img/structure/B14691512.png)
![[3,4-Bis(phenylmethoxy)phenyl] acetate](/img/structure/B14691526.png)

